molecular formula C15H13N7O2 B6431330 2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide CAS No. 2034286-38-7

2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide

Cat. No.: B6431330
CAS No.: 2034286-38-7
M. Wt: 323.31 g/mol
InChI Key: BVSVSJGVGSSMHE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzodiazolyl (1H-1,3-benzodiazol-1-yl) group linked to a triazolopyrazine core via an acetamide bridge. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2/c23-13(8-21-9-18-10-3-1-2-4-11(10)21)17-7-12-19-20-14-15(24)16-5-6-22(12)14/h1-6,9H,7-8H2,(H,16,24)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSVSJGVGSSMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyrazine-based acetamides from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents
2-(1H-1,3-Benzodiazol-1-yl)-N-({8-Hydroxy-[1,2,4]Triazolo[4,3-a]Pyrazin-3-yl}Methyl)Acetamide (Target) C₁₇H₁₄N₈O₂ 386.35 g/mol 8-hydroxy triazolopyrazine, benzodiazolyl
N-(3-Isopropylphenyl)-2-{8-[4-(2-Methylphenyl)-1-Piperazinyl]-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide C₂₇H₃₁N₇O₂ 485.59 g/mol 3-isopropylphenyl, 4-(2-methylphenyl)piperazinyl, 3-oxo triazolopyrazine
2-[8-(3-Methyl-1-Piperidinyl)-3-Oxo[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl]-N-[3-(Methylsulfanyl)Phenyl]Acetamide C₂₁H₂₅N₇O₂S 463.54 g/mol 3-methylpiperidinyl, 3-methylsulfanylphenyl, 3-oxo triazolopyrazine

Key Observations :

  • The 8-hydroxy group may enhance aqueous solubility relative to the lipophilic piperazinyl () or methylsulfanyl () substituents .
  • Molecular Weight : The target compound (386.35 g/mol) is lighter than the analogs in (485.59 g/mol) and (463.54 g/mol), which could improve bioavailability under Lipinski’s Rule of Five criteria.
  • Hydrogen-Bonding Capacity: The 8-hydroxy group in the target compound provides an additional hydrogen-bond donor/acceptor site, a feature absent in the compared analogs. This could influence target selectivity or binding kinetics .

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